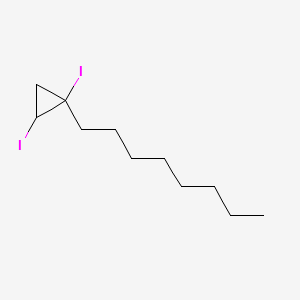
1,2-Diiodo-1-octylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-1-octylcyclopropane is a chemical compound characterized by its unique structure, featuring a cyclopropane ring substituted with iodine atoms and an octyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-1-octylcyclopropane can be synthesized through several methods, including halogenation reactions of cyclopropane derivatives. One common approach involves the iodination of 1-octylcyclopropane using iodine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of reactors capable of handling hazardous chemicals and ensuring the safety of the operators.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diiodo-1-octylcyclopropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as iodide ions (I⁻) or alkoxide ions (RO⁻).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
1,2-Diiodo-1-octylcyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
1,2-Diiodo-1-octylcyclopropane can be compared with other similar compounds, such as 1,2-Diiodo-1-hexylcyclopropane and 1,2-Diiodo-1-decylcyclopropane. These compounds share structural similarities but differ in the length of the alkyl chain, which can influence their reactivity and applications.
Comparación Con Compuestos Similares
1,2-Diiodo-1-hexylcyclopropane
1,2-Diiodo-1-decylcyclopropane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
653605-59-5 |
|---|---|
Fórmula molecular |
C11H20I2 |
Peso molecular |
406.09 g/mol |
Nombre IUPAC |
1,2-diiodo-1-octylcyclopropane |
InChI |
InChI=1S/C11H20I2/c1-2-3-4-5-6-7-8-11(13)9-10(11)12/h10H,2-9H2,1H3 |
Clave InChI |
YVPBZGLIXLKSEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(CC1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















